molecular formula C24H34N6S B607438 E260

E260

Cat. No.: B607438
M. Wt: 438.6 g/mol
InChI Key: RFHSWNJYHRAOMP-UHFFFAOYSA-N
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Description

E260, commonly known as acetic acid, is a simple organic compound with the chemical formula CH₃COOH. It is a colorless liquid with a strong, pungent odor and a sour taste. Acetic acid is the main component of vinegar, which typically contains about 4-8% acetic acid by volume. It is widely used in the food industry as a preservative and acidity regulator .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid can be produced through several synthetic routes:

    Methanol Carbonylation: This is the most common industrial method. Methanol reacts with carbon monoxide in the presence of a catalyst, typically a metal complex such as rhodium or iridium, under high pressure and temperature to produce acetic acid. [ \text{CH}_3\text{OH} + \text{CO} \rightarrow \text{CH}_3\text{COOH} ]

    Acetaldehyde Oxidation: Acetaldehyde is oxidized in the presence of a catalyst, such as manganese acetate, to produce acetic acid. [ \text{CH}_3\text{CHO} + \frac{1}{2}\text{O}_2 \rightarrow \text{CH}_3\text{COOH} ]

Industrial Production Methods

    Bacterial Fermentation: Acetic acid is produced by fermenting ethanol with Acetobacter bacteria. This process, known as acetic acid fermentation, is aerobic and requires oxygen. The bacteria convert ethanol into acetic acid. [ \text{C}_2\text{H}_5\text{OH} + \text{O}_2 \rightarrow \text{CH}_3\text{COOH} + \text{H}_2\text{O} ]

Chemical Reactions Analysis

Types of Reactions

Acetic acid undergoes various chemical reactions, including:

    Esterification: Acetic acid reacts with alcohols to form esters and water. For example, with ethanol, it forms ethyl acetate. [ \text{CH}_3\text{COOH} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{COOC}_2\text{H}_5 + \text{H}_2\text{O} ]

    Reduction: Acetic acid can be reduced to ethanol using reducing agents like lithium aluminum hydride (LiAlH₄). [ \text{CH}_3\text{COOH} + 4[\text{H}] \rightarrow \text{C}_2\text{H}_5\text{OH} + \text{H}_2\text{O} ]

    Oxidation: Acetic acid can be oxidized to carbon dioxide and water using strong oxidizing agents like potassium permanganate (KMnO₄). [ \text{CH}_3\text{COOH} + 2\text{O}_2 \rightarrow 2\text{CO}_2 + 2\text{H}_2\text{O} ]

Common Reagents and Conditions

    Esterification: Alcohols, acid catalysts (e.g., sulfuric acid), heat.

    Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO₄), acidic or basic conditions.

Major Products

    Esterification: Esters (e.g., ethyl acetate).

    Reduction: Alcohols (e.g., ethanol).

    Oxidation: Carbon dioxide and water.

Scientific Research Applications

Acetic acid has numerous applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Plays a role in metabolic pathways, such as the citric acid cycle. It is also used in the preparation of biological specimens.

    Medicine: Used as an antiseptic and in the treatment of certain infections. It is also a component of some pharmaceuticals.

    Industry: Used in the production of plastics, textiles, and food additives.

Mechanism of Action

Acetic acid exerts its effects through various mechanisms:

Comparison with Similar Compounds

Acetic acid can be compared with other carboxylic acids:

Acetic acid is unique due to its widespread use in both the food industry and various industrial applications. Its ability to act as a preservative, solvent, and reagent makes it a versatile compound with numerous applications.

Properties

IUPAC Name

2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N6S/c1-18(2)20-4-6-21(7-5-20)22-17-30-23(25-22)31-24(26-30)29-10-8-19(9-11-29)16-28-14-12-27(3)13-15-28/h4-7,17-19H,8-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHSWNJYHRAOMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)N4CCC(CC4)CN5CCN(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does 6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole, also known as E260, interact with Fer kinase?

A1: The research paper focuses on comparing the binding affinity of novel N-(5-morpholino-2-arylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)carboxamides (2a-f) to this compound, a known Fer kinase inhibitor. While the study doesn't explicitly detail this compound's interaction mechanism, it utilizes this compound as a reference point. The study highlights that compounds 2a-f demonstrate a predominantly stronger binding affinity to a computationally generated Fer kinase model compared to this compound. [] This suggests that these novel compounds might possess enhanced inhibitory potential against Fer kinase compared to this compound.

Q2: What are the predicted ADMET properties of 6-(4-Isopropylphenyl)-2-(4-((4-methylpiperazin-1-yl)methyl)piperidin-1-yl)imidazo[2,1-b][1,3,4]thiadiazole (this compound) in comparison to the novel compounds?

A2: The study utilizes in silico ADMET prediction tools to evaluate both this compound and compounds 2a-f. The findings indicate that the novel compounds exhibit comparable or even superior ADMET profiles to this compound. [] This suggests that these compounds hold promise for further investigation in terms of their drug-like properties and potential for development into viable therapeutic agents.

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